7-Deazadenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

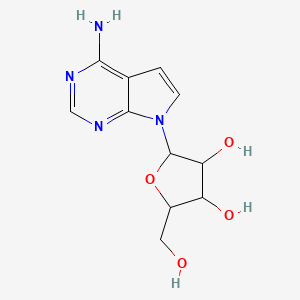

7-Deazadenosine is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

RNA Modification and Structure Probing

7-Deazadenosine and its analogs, such as 7-ethynyl-8-aza-7-deazaadenosine (7-EAA), have been extensively studied for their roles in RNA modification. These compounds can be incorporated into RNA molecules through enzymatic or chemical methods, allowing researchers to investigate RNA structure and dynamics.

Key Findings:

- Base Pairing Properties: 7-EAA behaves similarly to adenosine, pairing effectively with uridine in RNA duplexes. Crystal structures have shown that it is well-accommodated within an A-form helix, which is critical for maintaining RNA stability and function .

- Copper-Catalyzed Reactions: The terminal alkyne group present in 7-EAA enables copper-catalyzed azide/alkyne cycloaddition (CuAAC) reactions, facilitating further modifications of RNA molecules. These reactions are sensitive to the secondary structure of RNA, with single-stranded regions reacting more rapidly than duplex regions .

- Substrate for Enzymes: 7-EAA is recognized by avian myoblastosis virus reverse transcriptase as adenosine during replication processes. Additionally, it serves as a substrate for the R455A mutant of the RNA editing enzyme ADAR2, which can lead to codon changes during mRNA translation .

DNA Sequencing Applications

The incorporation of this compound into DNA has been proposed to enhance the efficiency and accuracy of sequencing techniques.

Key Findings:

- Increased Stability: Research indicates that nucleic acids containing 7-deazaadenosine exhibit increased stability compared to their unmodified counterparts. This stability may improve the quality of data obtained from sequencing methods like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) .

- Sanger Sequencing Compatibility: The use of 7-deaza-2'-deoxyadenosine triphosphate in Sanger sequencing has shown promise in producing clearer sequencing ladders due to reduced fragmentation during analysis. This characteristic allows for rapid readout capabilities that could revolutionize traditional sequencing methods .

Anticancer Properties

This compound derivatives have been investigated for their potential anticancer activities.

Case Study:

- AB61 Compound: The compound 7-(2-thienyl)-7-deazaadenosine (AB61) has demonstrated potent cytotoxic effects against various cancer cell lines at nanomolar concentrations while exhibiting minimal toxicity at micromolar levels. This selective activity suggests that this compound derivatives could serve as effective chemotherapeutic agents .

Fluorescent Nucleoside Analogues

The design of fluorescent nucleoside analogues incorporating this compound has been explored for applications in bioimaging and biosensing.

Key Findings:

Análisis De Reacciones Químicas

Cross-Coupling Reactions for Fluorescent Derivatives

C7-modified 7-deazaadenosines containing π-extended diarylacetylene motifs were synthesized via Sonogashira and Suzuki-Miyaura cross-coupling reactions (Figure 1A). These reactions introduced diphenylacetylene groups, resulting in derivatives with high fluorescence quantum yields (Φ = 0.42–0.67 in CHCl₃). Solvatochromic studies revealed a linear correlation between Stokes shifts and solvent polarity (R2=0.98), indicative of intramolecular charge transfer (ICT) (Figure 1B) .

Table 1. Photophysical Properties of C7-Modified 7-Deazaadenosines

| Substituent | λ<sub>abs</sub> (nm) | λ<sub>em</sub> (nm) | Stokes Shift (cm⁻¹) | Φ<sub>F</sub> |

|---|---|---|---|---|

| Diphenylacetylene | 365 | 450 | 5,200 | 0.67 |

| Naphthylacetylene | 372 | 470 | 5,600 | 0.42 |

Click Chemistry (CuAAC) Modifications

7-Ethynyl-8-aza-7-deazaadenosine (7-EAA) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azides to form triazole-linked RNA conjugates (Figure 2A). Key findings include:

-

Reaction Kinetics : Single-stranded 7-EAA RNA reacted faster (kobs=0.14±0.01min−1) than duplex RNA (kobs=0.06±0.01min−1) due to reduced alkyne accessibility in duplexes .

-

Structural Compatibility : X-ray crystallography confirmed that 7-EAA adopts an anti conformation in A-form RNA duplexes, with the ethynyl group localized in the major groove (Figure 2B) .

Table 2. CuAAC Reaction Rates of 7-EAA vs. 5-Ethynyluridine (5-EU)

| Substrate | Context | kobs (min⁻¹) |

|---|---|---|

| 7-EAA RNA | Single-stranded | 0.14 ± 0.01 |

| 7-EAA RNA | Duplex | 0.06 ± 0.01 |

| 5-EU RNA | Single-stranded | 0.04 ± 0.03 |

Thiol Additions to 7-Vinyl-7-Deazaadenosine

Michael additions of thiols to 7-vinyl-7-deazaadenosine yielded hydrophobic derivatives with flexible sp³-hybridized substituents (Figure 3A). Key results:

-

Yields : Reactions with benzylthiol and 2,5-dimethoxythiophenol achieved 45–62% yields .

-

Phosphorylation : Modified nucleosides were converted to triphosphates (e.g., dA<sup>SBn</sup>TP ) for enzymatic DNA synthesis. These triphosphates were efficiently incorporated by DNA polymerases in primer extension assays and PCR .

Table 3. Representative Thiol Additions

| Thiol | Product Yield (%) | Application |

|---|---|---|

| Benzylthiol | 45 | Hydrophobic DNA labeling |

| 2,5-Dimethoxythiophenol | 62 | Fluorescent probes |

Enzymatic Reactions and Substrate Specificity

7-Deazaadenosine derivatives demonstrate compatibility with enzymatic systems:

-

Reverse Transcription : 7-EAA in RNA templates caused AMV-RT pausing at low dNTP concentrations (44 ± 2% inhibition), enhanced by streptavidin binding to biotinylated triazoles (65 ± 8% inhibition) .

-

RNA Editing : The R455A mutant of ADAR2 deaminated 7-EAA at kobs=1.1±0.2min−1, comparable to adenosine (kobs=0.6±0.1min−1) .

Propiedades

Fórmula molecular |

C11H14N4O4 |

|---|---|

Peso molecular |

266.25 g/mol |

Nombre IUPAC |

2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14) |

Clave InChI |

HDZZVAMISRMYHH-UHFFFAOYSA-N |

SMILES canónico |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.